molecular formula C59H92N2O14 B1251011 Cymbimicin A

Cymbimicin A

Cat. No. B1251011
M. Wt: 1053.4 g/mol
InChI Key: OTPHGOIPHMPUPP-IUECHDAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cymbimicin A is a natural product found in Micromonospora with data available.

Scientific Research Applications

Cyclophilin Binding and Novel Metabolites

Cymbimicin A, along with Cymbimicin B, represents a novel class of metabolites identified from the culture broth of a strain of Micromonospora sp. These compounds are noted for their ability to bind to cyclophilin A. Cymbimicin A exhibits a high affinity for cyclophilin A, which is sixfold lower compared to cyclosporin A, while Cymbimicin B shows a binding affinity approximately 100 times lower (Fehr et al., 1997).

Potential in Neuronal Apoptosis Inhibition

Studies have shown that drugs like mithramycin A and chromomycin A3, which share structural similarities with cyclophilin-binding compounds like Cymbimicin A, can be potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage. This suggests a potential research application of Cymbimicin A in neuroprotective therapies (Chatterjee et al., 2001).

Implications in Cancer Therapeutics

The study of leptomycin B, which inhibits CRM1/exportin 1, a protein similar in function to cyclophilin, indicates that Cymbimicin A may have applications in cancer therapeutics. By understanding the mechanisms of these compounds, researchers can explore novel treatment strategies for diseases like lung adenocarcinoma (Shao et al., 2011).

Exploring Bacteriocin Functions

Research into bacteriocins, which are ribosomally synthesized antimicrobial peptides, opens up potential applications for Cymbimicin A in antimicrobial and anticancer applications. The exploration of bacteriocins from various microorganisms, including Gram-positive bacteria like actinomycetes (the source of Cymbimicin A), could lead to the development of novel antibiotics and cancer therapies (Chikindas et al., 2018).

properties

Product Name

Cymbimicin A

Molecular Formula

C59H92N2O14

Molecular Weight

1053.4 g/mol

IUPAC Name

(6E,13E,15E)-16-[6-[(3E,5E)-6-(4,5-dihydroxy-5,6-dimethyloxan-3-yl)-3-methylhexa-3,5-dienyl]-4,6-dimethoxyoxan-2-yl]-10-ethyl-5,9,11-trihydroxy-3-methoxy-2,6,12-trimethyl-N-[3-methyl-1-[(4-methyl-2-oxo-5-phenyloxolan-3-yl)amino]-1-oxobutan-2-yl]hexadeca-6,13,15-trienamide

InChI

InChI=1S/C59H92N2O14/c1-14-46(52(64)38(6)22-18-19-26-44-31-45(70-11)33-59(72-13,75-44)30-29-36(4)21-20-25-43-34-73-41(9)58(10,69)54(43)65)47(62)28-27-37(5)48(63)32-49(71-12)39(7)55(66)60-50(35(2)3)56(67)61-51-40(8)53(74-57(51)68)42-23-16-15-17-24-42/h15-27,35,38-41,43-54,62-65,69H,14,28-34H2,1-13H3,(H,60,66)(H,61,67)/b22-18+,25-20+,26-19+,36-21+,37-27+

InChI Key

OTPHGOIPHMPUPP-IUECHDAESA-N

Isomeric SMILES

CCC(C(C/C=C(\C)/C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)/C=C/C=C/C3CC(CC(O3)(CC/C(=C/C=C/C4COC(C(C4O)(C)O)C)/C)OC)OC)O

Canonical SMILES

CCC(C(CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)C=CC=CC3CC(CC(O3)(CCC(=CC=CC4COC(C(C4O)(C)O)C)C)OC)OC)O

synonyms

cymbimicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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